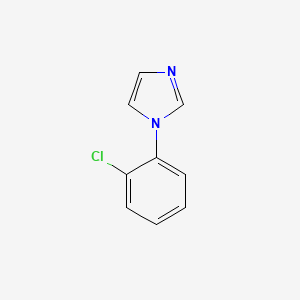

1-(2-Chlorophenyl)imidazole

Description

The exact mass of the compound 1-(2-Chlorophenyl)imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Chlorophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGZGKAVJNFVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199536 | |

| Record name | 1-(2-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-50-1 | |

| Record name | 1-(2-Chlorophenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51581-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(2-Chlorophenyl)imidazole: A Key Scaffold in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(2-Chlorophenyl)imidazole, a heterocyclic compound of significant interest in the field of drug development. The imidazole moiety is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This document offers a detailed examination of prevalent synthetic methodologies, including classical and modern catalytic approaches, and provides comprehensive protocols for the structural elucidation and characterization of the title compound using contemporary spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the chemistry and analytical science underpinning this important molecular scaffold.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[4] The unique electronic properties of the imidazole ring, particularly its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in biological systems and its utility as a pharmacophore.[1] The introduction of a 2-chlorophenyl substituent at the N-1 position of the imidazole ring creates 1-(2-Chlorophenyl)imidazole, a compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents.[2] The chloro-substituent provides a site for further chemical modification and influences the overall lipophilicity and electronic nature of the molecule, which can significantly impact its biological activity.

Synthetic Methodologies for 1-(2-Chlorophenyl)imidazole

The synthesis of N-aryl imidazoles, such as 1-(2-Chlorophenyl)imidazole, has been the subject of extensive research, leading to the development of several reliable synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical and widely employed method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of imidazoles.[5] This reaction typically involves the coupling of an aryl halide with an N-H containing heterocycle in the presence of a copper catalyst.[5][6]

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used. The catalytic cycle is believed to involve the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition with the aryl halide.[7]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the imidazole, thereby facilitating the formation of the nucleophilic imidazolate anion.[7]

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[5]

-

Ligands: Modern variations of the Ullmann reaction often employ ligands, such as 1,10-phenanthroline or various diamines, to stabilize the copper catalyst, increase its solubility, and promote the coupling reaction under milder conditions.[8]

Experimental Protocol: Ullmann N-Arylation of Imidazole

-

To a dried round-bottom flask, add imidazole (1.0 eq), 1-chloro-2-iodobenzene or 1-bromo-2-chlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram of the Ullmann Condensation Workflow:

Caption: Workflow for Ullmann N-Arylation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[9][10][11] The synthesis of 1-(2-Chlorophenyl)imidazole can be significantly expedited using this approach.

Causality of Experimental Choices:

-

Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.[10]

-

Solvent-Free or High-Boiling Solvents: Microwave synthesis can often be performed under solvent-free conditions or with a minimal amount of a high-boiling solvent to efficiently absorb microwave energy.

Experimental Protocol: Microwave-Assisted N-Arylation

-

In a microwave reaction vessel, combine imidazole (1.0 eq), 1-chloro-2-iodobenzene (1.1 eq), copper(I) oxide (CuO, 0.05 eq), and potassium carbonate (1.5 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 15-30 minutes).

-

After cooling, dissolve the residue in dichloromethane and filter to remove inorganic salts.

-

Wash the filtrate with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the product by chromatography.

Characterization of 1-(2-Chlorophenyl)imidazole

The unambiguous identification and confirmation of the structure of 1-(2-Chlorophenyl)imidazole require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1-(2-Chlorophenyl)imidazole is expected to show distinct signals for the protons of the imidazole and the 2-chlorophenyl rings. The imidazole protons typically appear in the aromatic region (δ 7-8 ppm), with the proton at the C2 position being the most deshielded. The protons of the 2-chlorophenyl group will exhibit a complex multiplet pattern due to spin-spin coupling.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of both the imidazole and the 2-chlorophenyl rings. The chemical shifts of the imidazole carbons are typically in the range of δ 117-138 ppm. The carbons of the 2-chlorophenyl ring will appear in the aromatic region, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift.

| Spectroscopic Data for 1-(2-Chlorophenyl)imidazole | |

| Technique | Expected Chemical Shifts (δ ppm) / Peaks |

| ¹H NMR | Imidazole Protons: ~7.2-7.8 ppm; 2-Chlorophenyl Protons: ~7.3-7.6 ppm |

| ¹³C NMR | Imidazole Carbons: ~117-138 ppm; 2-Chlorophenyl Carbons: ~127-135 ppm |

| FT-IR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~750 (C-Cl stretch) |

| Mass Spec (m/z) | Molecular Ion (M⁺): 178.03 (Calculated for C₉H₇ClN₂) |

Diagram of the Characterization Workflow:

Caption: Workflow for Spectroscopic Characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2-Chlorophenyl)imidazole is expected to show characteristic absorption bands for the aromatic C-H stretching, C=N and C=C stretching of the imidazole and phenyl rings, and the C-Cl stretching vibration.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-(2-Chlorophenyl)imidazole (C₉H₇ClN₂), the electron ionization mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (178.62 g/mol ).[14] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Relevance in Drug Development

Derivatives of 1-(2-Chlorophenyl)imidazole have been investigated for a variety of therapeutic applications. The imidazole core is a key component in many antifungal agents, such as clotrimazole and miconazole, which inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The presence and position of the chloro-substituent on the phenyl ring can modulate the antifungal activity and pharmacokinetic properties of these compounds. Furthermore, substituted imidazoles are being explored as potential anticancer, anti-inflammatory, and antiviral agents, making 1-(2-Chlorophenyl)imidazole a valuable starting material for the synthesis of new drug candidates.[2][3]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 1-(2-Chlorophenyl)imidazole. The methodologies discussed, particularly the advancements in copper-catalyzed N-arylation and microwave-assisted synthesis, offer efficient routes to this important chemical intermediate. The detailed characterization protocols using NMR, FT-IR, and Mass Spectrometry provide a robust framework for the structural verification and quality control of the synthesized compound. A thorough understanding of the synthesis and properties of 1-(2-Chlorophenyl)imidazole is crucial for its effective utilization in the discovery and development of novel therapeutic agents.

References

- Method of synthesis of 1-(2-chlorophenyl)

- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (URL: )

- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles c

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (URL: )

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)

- A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry - ACS Public

-

1-(2-Chlorophenyl)imidazole - the NIST WebBook. (URL: [Link])

- Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry - IRIS-AperTO. (URL: )

-

1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem. (URL: [Link])

-

Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (URL: [Link])

-

An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. (URL: [Link])

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. (URL: [Link])

- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (URL: )

- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd

-

Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC - NIH. (URL: [Link])

-

Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. (URL: [Link])

- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (URL: )

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL: )

- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR - Revue Roumaine de Chimie -. (URL: )

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (URL: [Link])

-

N-Arylation of imidazole with various arylboronic acids using Cu(OAc) 2... | Download Table - ResearchGate. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

- Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl). (URL: )

-

1-[(2-Chlorophenyl)-diphenylmethyl]imidazole;hydrochloride | C22H18Cl2N2 | CID 51055854 - PubChem. (URL: [Link])

- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. (URL: )

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (URL: [Link])

- A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative - International Journal of Pharmaceutical Sciences. (URL: )

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (URL: [Link])

- NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (URL: )

-

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole - Optional[13C NMR] - Chemical - SpectraBase. (URL: [Link])

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. (URL: )

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. (URL: [Link])

- Review of pharmacological effects of imidazole deriv

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (URL: [Link])

-

1H-Imidazole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. nbinno.com [nbinno.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. benthamscience.com [benthamscience.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. rsc.org [rsc.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. 1-(2-Chlorophenyl)imidazole [webbook.nist.gov]

Physical and chemical properties of 1-(2-Chlorophenyl)imidazole.

An In-depth Technical Guide to 1-(2-Chlorophenyl)imidazole

Introduction: A Core Heterocycle in Modern Chemistry

1-(2-Chlorophenyl)imidazole, with CAS Registry Number 51581-50-1, is a substituted aromatic heterocyclic compound that has garnered interest within the scientific community. It belongs to the imidazole family, a class of five-membered diazole heterocycles integral to numerous biological processes and synthetic applications. The imidazole ring system is a fundamental building block in nature, most notably found in the amino acid histidine and the hormone histamine, where it plays a crucial role in enzymatic catalysis and cell signaling.[1]

The structure of 1-(2-Chlorophenyl)imidazole is characterized by an imidazole ring linked at the N1 position to a phenyl ring, which is substituted with a chlorine atom at the ortho (position 2) position.[2] This specific substitution pattern—the presence and location of the chlorine atom—significantly influences the molecule's electronic properties, steric hindrance, lipophilicity, and ultimately, its chemical reactivity and biological activity.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(2-Chlorophenyl)imidazole, offering insights into its synthesis, analysis, and potential applications for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application. The properties of 1-(2-Chlorophenyl)imidazole are summarized below, reflecting its aromatic and heterocyclic nature.

| Property | Value | Source(s) |

| CAS Number | 51581-50-1 | [2][3][4] |

| Molecular Formula | C₉H₇ClN₂ | [2][3][4] |

| Molecular Weight | 178.62 g/mol | [2][3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 108 °C / 1 torr | [4] |

| Density | 1.25 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.5900 | [4] |

| Solubility | Moderate solubility in organic solvents; limited in water. | [2] |

Causality and Insights:

-

Molecular Structure and State: The compound's molecular weight and structure contribute to its liquid state at room temperature, with a relatively high boiling point indicative of significant intermolecular forces (dipole-dipole interactions).

-

Solubility Profile: The presence of the hydrophobic chlorophenyl ring dominates the molecule's character, leading to limited aqueous solubility.[2] However, the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, affording moderate solubility in polar organic solvents. This balance of hydrophobicity and polarity is a key consideration in drug design for membrane permeability and interaction with biological targets.

-

Influence of the Chlorine Atom: The electronegative chlorine atom at the ortho position creates a dipole moment and influences the electronic distribution across the phenyl ring. This can affect the molecule's interaction with biological macromolecules and its metabolic stability.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 1-(2-Chlorophenyl)imidazole. The expected spectral characteristics are detailed below, based on data from analogous structures and foundational principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution.

-

Chlorophenyl Protons (4H): These protons would appear in the aromatic region (approx. δ 7.2-7.8 ppm). The ortho-substitution pattern leads to a complex multiplet structure.

-

Imidazole Protons (3H): The proton at the C2 position of the imidazole ring (between the two nitrogens) would be the most deshielded, appearing as a singlet around δ 7.8-8.2 ppm. The protons at C4 and C5 would appear as distinct signals, likely between δ 7.0-7.5 ppm. The exact shifts are influenced by the anisotropic effect of the adjacent phenyl ring. This is consistent with data from similarly structured imidazole derivatives.[5][6]

-

-

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.

-

Chlorophenyl Carbons (6C): Six distinct signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon atom bonded to chlorine (C-Cl) would show a characteristic shift around δ 130-135 ppm.

-

Imidazole Carbons (3C): The C2 carbon is the most deshielded, appearing around δ 135-145 ppm. The C4 and C5 carbons would resonate at lower field strengths, typically between δ 115-130 ppm.[6]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for 1-(2-Chlorophenyl)imidazole would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600, 1500, 1475 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic phenyl and imidazole rings.[6][7]

-

~1100-1000 cm⁻¹: C-N stretching vibrations.

-

~750 cm⁻¹: A strong band indicating ortho-disubstitution on the phenyl ring (C-H out-of-plane bending).

-

~800-600 cm⁻¹: C-Cl stretching vibration. A reference gas-phase IR spectrum is available in the NIST Chemistry WebBook for detailed comparison.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 178.

-

Isotope Peak (M+2)⁺: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), an M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak is a definitive characteristic.[8]

-

Key Fragments: Fragmentation may involve the loss of HCN (m/z 27) from the imidazole ring or cleavage of the bond between the two rings.[8]

Chemical Synthesis and Analysis Workflow

Understanding the synthesis and subsequent analysis is crucial for ensuring the quality and reliability of the compound for research purposes.

General Synthesis Pathway

While various methods exist for synthesizing substituted imidazoles, a common and robust approach is the Radziszewski reaction or variations thereof. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For N-substituted imidazoles like the topic compound, a primary amine (2-chloroaniline) would be used instead of ammonia.

A representative workflow for a related synthesis is outlined below.[9]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. CAS 51581-50-1: 1-(2-Chlorophenyl)imidazole | CymitQuimica [cymitquimica.com]

- 3. 1-(2-Chlorophenyl)imidazole [webbook.nist.gov]

- 4. 51581-50-1 Cas No. | 1-(2-Chlorophenyl)imidazole | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. derpharmachemica.com [derpharmachemica.com]

1-(2-Chlorophenyl)imidazole mechanism of action.

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chlorophenyl)imidazole

Abstract

1-(2-Chlorophenyl)imidazole is a heterocyclic organic compound featuring a central imidazole ring substituted with a 2-chlorophenyl group. As a member of the broader class of N-substituted imidazoles, its mechanism of action is primarily rooted in its potent ability to interact with and inhibit heme-containing enzymes, most notably those of the cytochrome P450 (CYP) superfamily. This guide provides a detailed exploration of this core mechanism, its therapeutic applications, the key experimental methodologies used for its characterization, and its toxicological implications. By synthesizing foundational biochemical principles with field-proven experimental insights, this document serves as a technical resource for researchers and drug development professionals.

Introduction: The Imidazole Moiety as a Bioactive Scaffold

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and endogenous molecules like the amino acid histidine. Its biological activity is largely dictated by the basic nitrogen atom (N-3) within the five-membered ring. This nitrogen possesses a lone pair of electrons, making it an excellent coordinating ligand for metal ions, particularly the iron atom within the heme prosthetic group of various enzymes.

The addition of a chlorophenyl group, as in 1-(2-Chlorophenyl)imidazole, modulates the molecule's lipophilicity, electronic properties, and steric profile, which in turn influences its binding affinity and selectivity for specific enzyme targets. While this compound is a valuable research tool, its primary significance lies in its representative function as an inhibitor of cytochrome P450 enzymes, a mechanism shared by a vast array of clinically important antifungal and anticancer drugs.

Primary Mechanism of Action: Inhibition of Cytochrome P450 Enzymes

The central mechanism of action for 1-(2-Chlorophenyl)imidazole and related N-substituted imidazoles is the direct inhibition of cytochrome P450 (CYP) enzymes. CYPs are a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide array of xenobiotics (including drugs) and endogenous compounds.[1][2]

Molecular Interaction: Coordination with Heme Iron

The inhibitory action is a direct consequence of the imidazole's molecular structure. The unprotonated N-3 nitrogen of the imidazole ring acts as a strong nucleophile and directly coordinates with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom at the center of the CYP enzyme's heme group. This binding event displaces the weakly-bound water molecule that typically occupies this sixth coordination site in the enzyme's resting state.[3]

This coordination bond is strong and reversible, leading to competitive inhibition. The inhibitor molecule physically occupies the active site, preventing the binding and subsequent metabolism of the enzyme's intended substrate.[4]

Causality Insight: The strength of this interaction is fundamental to the potency of imidazole-based drugs. The direct, high-affinity coordination to the catalytic iron atom makes these compounds highly effective inhibitors, often with potencies in the nanomolar to low micromolar range for various CYP isoforms.[5]

Visualizing the Mechanism: The CYP Catalytic Cycle and its Inhibition

The following diagram illustrates the normal catalytic cycle of a CYP enzyme and the point of inhibition by an imidazole compound.

Caption: CYP catalytic cycle and point of competitive inhibition.

Consequences of CYP Inhibition: Drug-Drug Interactions

The potent inhibition of human CYP enzymes is a double-edged sword. While it is the basis for therapeutic action against fungal pathogens, it is also a primary cause of adverse drug-drug interactions (DDIs).[2][6] Five human CYP isoforms (CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) are responsible for metabolizing approximately 90% of clinically used drugs.[2]

If 1-(2-Chlorophenyl)imidazole or a related compound is co-administered with a drug that is metabolized by an inhibited CYP isoform, the metabolism of that drug will slow down. This leads to its accumulation in the bloodstream, increasing the risk of dose-dependent toxicity.[7] For this reason, assessing the potential for CYP inhibition is a mandatory step in modern drug development, guided by regulatory agencies like the FDA.[8][9]

Therapeutic Application: The Antifungal Mechanism

The most prominent therapeutic application of this inhibitory mechanism is in antifungal agents. Fungi, being eukaryotes, share many biochemical pathways with humans. However, their cell membranes utilize ergosterol instead of cholesterol. The synthesis of ergosterol is a multi-step process that relies on a fungal-specific CYP enzyme: lanosterol 14α-demethylase (CYP51) .[10][11][12]

Imidazole-based antifungal drugs, such as clotrimazole and miconazole, function by selectively inhibiting fungal CYP51.[13][14] The N-3 atom of the imidazole ring binds to the heme iron of CYP51, halting the demethylation of lanosterol.[10][12] This leads to two critical downstream effects:

-

Depletion of Ergosterol: The cell is deprived of a crucial component needed for membrane integrity and fluidity.[14]

-

Accumulation of Toxic Sterol Precursors: The buildup of methylated sterol precursors disrupts membrane structure and function, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic) or causing cell death (fungicidal).[12][14]

Some evidence also suggests that imidazole derivatives can induce the production of reactive oxygen species (ROS) in fungal cells, contributing to their antifungal effect through oxidative stress.[15]

Caption: Antifungal mechanism via inhibition of CYP51.

Experimental Characterization: Protocols and Insights

The inhibitory effect of compounds like 1-(2-Chlorophenyl)imidazole is characterized using a series of well-established in vitro assays. These protocols are designed to be self-validating systems through the use of specific substrates, positive controls, and precise analytical quantification.

Protocol 1: IC₅₀ Determination using Human Liver Microsomes (HLMs)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific CYP enzyme by 50% (the IC₅₀ value).

Expertise & Causality: HLMs are used because they are a rich source of the major drug-metabolizing CYP enzymes in a biologically relevant membrane-bound context.[16][17] An isoform-specific substrate is chosen—a compound that is predominantly metabolized by a single CYP enzyme—to ensure the measured activity is not confounded by other enzymes.[18] The reaction requires NADPH as a cofactor, which provides the reducing equivalents necessary for the CYP catalytic cycle.[18]

Step-by-Step Methodology:

-

Preparation: A master mix is prepared in a potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes and an isoform-specific probe substrate (at a concentration near its Km for sensitivity).[18]

-

Inhibitor Addition: The test compound, 1-(2-Chlorophenyl)imidazole, is serially diluted (typically in DMSO) and added to the reaction plate to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (DMSO only) and a positive control inhibitor (a known inhibitor for that isoform) are included.[7]

-

Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzymes.

-

Reaction Initiation: The reaction is initiated by adding a pre-warmed solution of the cofactor, NADPH.[18]

-

Incubation: The reaction proceeds at 37°C for a predetermined time (e.g., 10-20 minutes) that is within the linear range of metabolite formation.[18][19]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, typically acetonitrile, often containing an internal standard for analytical purposes. This step precipitates the proteins and halts all enzymatic activity.

-

Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the metabolite of interest, is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][17]

-

Data Processing: The rate of metabolite formation at each inhibitor concentration is calculated and compared to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.[7]

Protocol 2: Spectral Binding Assay

This assay directly measures the binding of the inhibitor to the CYP heme iron and determines the spectral binding constant (Kₛ).

Expertise & Causality: This method provides direct evidence of the binding mechanism. Imidazole compounds are known as "Type II" ligands. Their nitrogen atom coordinates with the heme iron, causing a distinct change in the UV-Vis absorbance spectrum of the P450 enzyme.[3] This results in a peak around 425-435 nm and a trough around 390-420 nm in the difference spectrum.[3] Measuring the magnitude of this spectral shift as a function of inhibitor concentration allows for the calculation of the binding affinity.

Step-by-Step Methodology:

-

Preparation: Purified, recombinant CYP enzyme is diluted to a known concentration (e.g., 1-2 µM) in a suitable buffer (e.g., potassium phosphate).

-

Spectrophotometer Setup: The solution is divided equally into two matched cuvettes. A baseline absorbance reading is taken using a dual-beam spectrophotometer to establish a zero-absorbance reference.[20]

-

Ligand Titration: Small aliquots of a concentrated stock solution of 1-(2-Chlorophenyl)imidazole are added sequentially to the sample cuvette. An equal volume of solvent is added to the reference cuvette to correct for dilution.

-

Spectral Scans: After each addition and a brief equilibration period, a difference spectrum is recorded (typically from 350 nm to 500 nm).[21]

-

Data Analysis: The difference in absorbance (ΔA = A_peak - A_trough) is plotted against the ligand concentration. The data are then fitted to a hyperbolic or quadratic binding equation to determine the maximum spectral shift (ΔA_max) and the spectral dissociation constant (Kₛ).

Representative Quantitative Data

While specific inhibition constants for 1-(2-Chlorophenyl)imidazole are not widely published, data from structurally similar imidazole derivatives illustrate the typical potency and profile. The following table consolidates published Kᵢ and Kₛ values for related compounds, demonstrating the high-affinity binding and potent inhibition characteristic of this class.

| Compound | Enzyme | Parameter | Value (µM) | Reference |

| 1-(4-Chlorophenyl)imidazole | CYP2B4 | Kₛ | 0.125 | [1] |

| Sulconazole | CYP2C9 | Kᵢ | 0.01 | [5] |

| Sulconazole | CYP2C19 | Kᵢ | 0.008 | [5] |

| Miconazole | CYP2C19 | Kᵢ | 0.05 | [5] |

| Clotrimazole | CYP3A4 | Kᵢ | 0.02 | [5] |

| Tioconazole | CYP3A4 | Kᵢ | 0.02 | [5] |

Trustworthiness Insight: The consistency of low micromolar to nanomolar inhibition constants across multiple CYP isoforms for various N-substituted imidazoles provides a strong, self-validating body of evidence for the core mechanism described.[5] The choice of the 2-chloro versus another isomer (e.g., 4-chloro) can subtly alter the binding affinity by changing how the molecule fits within the active site, demonstrating the remarkable malleability of P450 enzymes.[1]

Conclusion

The mechanism of action of 1-(2-Chlorophenyl)imidazole is a clear and potent example of structure-function relationships in medicinal chemistry. Its primary activity is the direct, competitive inhibition of cytochrome P450 enzymes via coordination of its imidazole nitrogen to the heme iron. This mechanism is therapeutically exploited in antifungal drugs that target the fungal-specific CYP51 enzyme, disrupting ergosterol synthesis. However, this same mechanism is responsible for significant drug-drug interaction liabilities when human drug-metabolizing CYPs are inhibited. The experimental protocols detailed herein—IC₅₀ determination in HLMs and spectral binding assays—represent the industry-standard, validated methods for characterizing this critical molecular interaction, providing essential data for drug discovery, development, and regulatory assessment.

References

-

Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-535. [Link]

-

Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325-349. [Link]

-

Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-535. [Link]

-

Yan, Z., & Caldwell, G. W. (2004). Evaluation of cytochrome P450 inhibition in human liver microsomes. Methods in Molecular Biology, 249, 359-373. [Link]

-

Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. [Link]

-

Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

-

Ribeiro, N., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. International Journal of Molecular Sciences, 22(21), 11846. [Link]

-

Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. ResearchGate. [Link]

-

Busby, R. W., et al. (2010). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 38(11), 2006-2013. [Link]

-

Hargrove, T. Y., et al. (2017). Development of a high throughput cytochrome P450 ligand-binding assay. The Journal of biological chemistry, 292(47), 19316-19328. [Link]

-

Trzaskos, J. M., et al. (1994). Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo. Biochemistry, 33(15), 4702-4713. [Link]

-

Vasile, C. M., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2795. [Link]

-

Monk, B. C., & Tomasiak, T. M. (2019). Fungal lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 647-663. [Link]

-

Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature protocols, 4(9), 1245-1251. [Link]

-

Keniya, M. V., et al. (2015). Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry, 290(39), 23818-23828. [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

Scott, E. E., et al. (2005). Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4. Journal of Biological Chemistry, 280(39), 33463-33469. [Link]

-

Guengerich, F. P. (2018). Spectral Analyses of Cytochromes P450. ResearchGate. [Link]

-

Hargrove, T. Y., et al. (2017). Development of a high throughput cytochrome P450-ligand binding assay. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

-

Zhang, W., et al. (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate. [Link]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 497-510. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Zhang, W., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 30(3), 314-318. [Link]

-

Stressle, J., et al. (2005). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition, 33(7), 1021-1030. [Link]

-

Parker, J. E., et al. (2014). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 1(1), 1-23. [Link]

-

BG RCI. (2006). Toxicological Evaluations: Imidazole. [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet: Clotrimazole. [Link]

-

Pelegrí, C., et al. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. FEBS letters, 319(1-2), 155-158. [Link]

-

U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. [Link]

Sources

- 1. Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. criver.com [criver.com]

- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mdpi.com [mdpi.com]

- 14. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. courses.washington.edu [courses.washington.edu]

- 21. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-(2-Chlorophenyl)imidazole Derivatives

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a cornerstone, underpinning the therapeutic efficacy of a diverse array of pharmaceutical agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][4] For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional architecture of these molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design and the optimization of therapeutic performance. The precise arrangement of atoms within a crystal lattice, dictated by a delicate interplay of intramolecular and intermolecular forces, governs a molecule's solubility, stability, and, most importantly, its interaction with biological targets.[5]

This in-depth technical guide focuses on the crystal structure of a specific subclass of these vital compounds: 1-(2-Chlorophenyl)imidazole derivatives. By delving into the intricacies of their synthesis, crystallization, and single-crystal X-ray diffraction analysis, we aim to provide a comprehensive resource that illuminates not only the "what" but also the "why" behind the experimental methodologies. This guide is structured to offer field-proven insights, ensuring that the described protocols are not just a series of steps but a self-validating system for achieving and interpreting high-quality crystallographic data.

Synthesis and Crystallization: From Molecular Blueprint to Crystalline Form

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount, as the quality of the resulting crystals directly impacts the resolution and reliability of the X-ray diffraction data.

Synthetic Pathway: A Generalized Approach

A common and effective method for the synthesis of tetrasubstituted imidazole derivatives, including those with a chlorophenyl moiety, is a one-pot condensation reaction. This approach, often carried out in a solvent like glacial acetic acid, involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., 2-chlorobenzaldehyde), a primary amine or ammonia source (e.g., ammonium acetate), and, in the case of 1-substituted derivatives, a primary amine.

Experimental Protocol: Synthesis of a 1-(Aryl)-2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole Derivative

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of benzil, 2-chlorobenzaldehyde, the desired primary amine (e.g., aniline or a derivative thereof), and a slight excess of ammonium acetate.

-

Solvent Addition: Add glacial acetic acid as the solvent to the reaction mixture. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Execution: Heat the mixture to reflux with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product. Filter the solid, wash with water to remove any residual acid, and then neutralize with a dilute base solution (e.g., 5% sodium bicarbonate). The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: This solvent is often chosen for its ability to dissolve the reactants and act as a proton source, which can catalyze the condensation reactions.

-

Ammonium Acetate: Serves as a source of ammonia for the formation of the imidazole ring.

-

Recrystallization: This purification technique is crucial for obtaining a highly pure compound, which is a prerequisite for growing high-quality single crystals. The choice of solvent is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

Crystallization: The Art of Inducing Order

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethanol) and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal growth.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Crystallographic Analysis

Caption: A generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Detailed Protocol for X-ray Diffraction Analysis:

-

Crystal Mounting: A suitable single crystal of the 1-(2-chlorophenyl)imidazole derivative is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays (e.g., from a Mo Kα source), and the diffraction data are collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods, which provide an initial model of the electron density. This model is then refined using a full-matrix least-squares procedure to obtain the final, accurate positions of all atoms.

Structural Analysis of a Representative Derivative: 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one

While a complete crystallographic dataset for a 1-(2-chlorophenyl)imidazole derivative is not publicly available in full detail without access to specialized databases, a closely related structure, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one, provides excellent insights into the structural features of this class of compounds.

Table 1: Crystallographic Data for a Representative Chlorophenyl-Substituted Imidazole Derivative

| Parameter | Value |

| Chemical Formula | C₃₂H₂₅ClN₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7847(7) |

| b (Å) | 17.5077(14) |

| c (Å) | 19.8332(19) |

| β (°) | 92.783(8) |

| Z | 4 |

| R-factor | 0.085 |

Interpretation of Crystallographic Data:

-

Crystal System and Space Group: The monoclinic crystal system and the space group P2₁/c indicate a specific set of symmetry operations that describe the arrangement of molecules in the unit cell. This information is crucial for understanding the packing of the molecules in the crystal lattice.

-

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, and β) define the size and shape of the repeating unit of the crystal structure.

-

Z Value: This represents the number of molecules in the unit cell, which, in conjunction with the space group, provides information about the asymmetric unit.

-

R-factor: The R-factor is a measure of the agreement between the crystallographically observed structure factors and those calculated from the refined model. A lower R-factor generally indicates a better fit of the model to the experimental data.

Key Structural Features and Intermolecular Interactions:

The crystal structure of this derivative reveals several important features:

-

Molecular Conformation: The various phenyl and pyrazole rings attached to the central imidazole core are not coplanar. The dihedral angles between these rings are a result of steric hindrance and electronic effects, and they define the overall shape of the molecule. For instance, the chlorophenyl ring is twisted with respect to the imidazole ring.

-

Intermolecular Hydrogen Bonds: The molecules in the crystal lattice are linked by C-H···O intermolecular hydrogen bonds, forming chains along the b-axis.

-

Other Non-covalent Interactions: The crystal structure is further stabilized by C-H···π interactions and intramolecular C-H···N hydrogen bonds. These weak interactions play a critical role in the overall packing of the molecules.

Caption: A schematic representation of the key intermolecular interactions that stabilize the crystal packing of chlorophenyl-imidazole derivatives.

Structure-Activity Relationship: The Link Between Form and Function

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships (SAR) of 1-(2-chlorophenyl)imidazole derivatives. The conformation of the molecule, including the dihedral angles between the aromatic rings, determines how it fits into the binding pocket of a biological target.

For instance, the orientation of the 2-chlorophenyl group is of particular importance. The presence of the chlorine atom at the ortho position can induce a specific twist in the phenyl ring relative to the imidazole core due to steric hindrance. This, in turn, can influence the molecule's ability to interact with key amino acid residues in an enzyme's active site.

Furthermore, the intermolecular interactions observed in the crystal structure can provide insights into the molecule's potential for forming hydrogen bonds and other non-covalent interactions with a biological target. A thorough understanding of these structural nuances allows medicinal chemists to design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion: A Foundation for Future Discovery

This technical guide has provided a comprehensive overview of the methodologies and considerations involved in determining and interpreting the crystal structure of 1-(2-chlorophenyl)imidazole derivatives. From the rational design of synthetic routes to the intricacies of single-crystal X-ray diffraction analysis, each step is critical in unveiling the solid-state architecture of these medicinally important compounds. The insights gained from such studies provide a solid foundation for the future design and development of novel therapeutic agents with enhanced efficacy and safety profiles. As the field of drug discovery continues to evolve, the importance of a deep and nuanced understanding of molecular structure will undoubtedly remain paramount.

References

-

Sharma, G., et al. (2019). Synthesis and Crystal Structure Analysis of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one. Rasayan Journal of Chemistry, 12(2), 773-779. [Link]

-

Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 6(4), 343-351. [Link]

-

Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 59–62. [Link]

-

Iftikhar, A., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(5), 32-38. [Link]

-

Kapoor, K., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. X-ray Structure Analysis Online, 27, 53-54. [Link]

-

Rainsford, K. D. (2001). Anti-inflammatory drugs in the 21st century. Sub-cellular biochemistry, 35, 3-27. [Link]

-

PubChem. (2025). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. National Center for Biotechnology Information. [Link]

-

Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5), 1-8. [Link]

-

Scott, E. E., et al. (2004). Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4. Journal of Biological Chemistry, 279(28), 29291–29298. [Link]

-

Kapoor, K., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. ResearchGate. [Link]

-

Attia, M. I., et al. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Journal of Chemistry, 2013, 1-7. [Link]

-

Kumar, S., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8392–8400. [Link]

-

Kia, R., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o538. [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. IntechOpen. [Link]

-

Sravani, S., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. Springer Professional. [Link]

-

Zhang, L., et al. (2014). A review on the recent advances of imidazole-based compounds as the multi-target agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 85, 137-147. [Link]

Sources

- 1. Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Macromolecular crystallography using microcrystal electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 1-(2-Chlorophenyl)imidazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-chlorophenyl)imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the unambiguous identification and characterization of 1-(2-chlorophenyl)imidazole, ensuring scientific integrity in research and development.

Introduction: The Significance of 1-(2-Chlorophenyl)imidazole

1-(2-Chlorophenyl)imidazole belongs to the N-aryl imidazole class of compounds, which are of significant interest due to their diverse biological activities and applications as ligands in catalysis.[1] The presence of the imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts a unique set of electronic and steric properties. The substitution of a 2-chlorophenyl group at the N-1 position further modulates these properties, influencing its reactivity, binding affinity to biological targets, and overall molecular conformation.

Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized 1-(2-chlorophenyl)imidazole. This guide provides a detailed walkthrough of its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, underpinned by established spectroscopic principles.

Experimental & Methodological Overview

The acquisition of high-quality spectroscopic data is fundamental to a robust analysis. The following outlines the standard methodologies for obtaining the spectra discussed in this guide.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: Vibrational Signatures

The IR spectrum of 1-(2-chlorophenyl)imidazole reveals the characteristic vibrational frequencies of its functional groups. [2]This technique is particularly useful for identifying the presence of the aromatic rings and the C-Cl bond.

Table 3: Key IR Absorption Bands for 1-(2-Chlorophenyl)imidazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 1500 - 1400 | C=N Stretch | Imidazole Ring |

| 1100 - 1000 | C-N Stretch | Imidazole Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

| 750 - 700 | C-H Bend | Ortho-disubstituted Phenyl |

The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the molecule. The C-Cl stretching vibration is a key diagnostic peak, though it may be weak.

Mass Spectrometry: Fragmentation and Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern under electron ionization. The molecular ion peak (M⁺) for 1-(2-chlorophenyl)imidazole is expected at an m/z corresponding to its molecular weight (approximately 178.62 g/mol ). [3]Due to the presence of chlorine, an isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

Common fragmentation pathways for N-aryl imidazoles involve cleavage of the bond between the phenyl and imidazole rings. The fragmentation of the 2-chlorophenyl group can also lead to characteristic daughter ions.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 1-(2-chlorophenyl)imidazole. The ¹H and ¹³C NMR spectra define the precise connectivity and electronic environment of the atoms, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and offers structural clues through its fragmentation pattern. This integrated spectroscopic approach is indispensable for ensuring the quality and identity of this important chemical entity in any research or development setting.

References

-

National Institute of Standards and Technology. (n.d.). 1-(2-Chlorophenyl)imidazole. NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Chem 351 and 353 Main Page. Retrieved from [Link]

- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- Stuart, B. H. (2004).

-

Wishart, D. S. (2011). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 24(7), 807-825. Retrieved from [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-chlorophenyl)imidazole. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Di Tullio, A., D'Auria, M., Racioppi, R., & Laurita, A. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. Retrieved from [Link]

-

Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. RSC Advances, 6(80), 76865-76873. Retrieved from [Link]

-

Chemguide. (n.d.). The origin of fragmentation patterns. Retrieved from [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

G., K. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ornidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, V., & Aggarwal, R. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. International Journal of Organic Chemistry, 6(2), 113-135. Retrieved from [Link]

-

Kumar, V., & Aggarwal, R. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. International Journal of Organic Chemistry, 6(2), 113-135. Retrieved from [Link]

-

Kumar, V., & Aggarwal, R. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. International Journal of Organic Chemistry, 6(2), 113-135. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 1-(2-Chlorophenyl)imidazole for Pharmaceutical Development

Abstract: This technical guide provides an in-depth analysis of the critical physicochemical properties of 1-(2-Chlorophenyl)imidazole, focusing on its solubility and stability in various solvent systems. Intended for researchers, chemists, and formulation scientists in the drug development sector, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular characteristics influencing solubility, present methodologies for both kinetic and thermodynamic solubility determination, and outline a comprehensive strategy for assessing chemical stability through forced degradation studies, in alignment with ICH guidelines. The aim is to equip scientists with the necessary framework to accurately characterize this molecule, anticipate potential development challenges, and design robust formulations.

Introduction: The Imperative of Early-Stage Characterization

1-(2-Chlorophenyl)imidazole (CAS 51581-50-1) is a heterocyclic organic compound featuring a core imidazole ring substituted with a 2-chlorophenyl group.[1] The imidazole moiety is a well-known pharmacophore present in numerous active pharmaceutical ingredients (APIs), prized for its role in biological interactions, often involving hydrogen bonding and metal ion coordination.[2] The addition of a chlorophenyl group significantly influences the molecule's lipophilicity, electronic properties, and metabolic profile.

In pharmaceutical development, a thorough understanding of a compound's solubility and stability is not merely a regulatory requirement but a fundamental prerequisite for success. These properties govern everything from bioavailability and dosing to formulation design and shelf-life.[3][4] Poor aqueous solubility can be a primary cause of failure for promising drug candidates, while unforeseen instability can compromise patient safety and product efficacy. This guide provides a detailed framework for the comprehensive evaluation of 1-(2-Chlorophenyl)imidazole.

Core Physicochemical Properties

Molecular Structure and Its Implications

The structure of 1-(2-Chlorophenyl)imidazole dictates its behavior in solution. Key features include:

-

The Imidazole Ring: A planar, aromatic heterocycle containing two nitrogen atoms. The N-3 nitrogen possesses a lone pair of electrons, making it the primary basic and nucleophilic center.

-

The 2-Chlorophenyl Group: This bulky, hydrophobic group significantly increases the molecule's lipophilicity, suggesting limited solubility in aqueous media.[2] The chlorine atom is electron-withdrawing, which influences the basicity of the imidazole ring.

The Critical Role of pKa

The pKa value determines the ionization state of a molecule at a given pH, which in turn profoundly affects its solubility, permeability, and interaction with biological targets. Imidazole itself is a weak base with a conjugate acid pKa of approximately 7.[5] The electron-withdrawing nature of the chlorine substituent on the phenyl ring is expected to decrease the electron density on the imidazole nitrogens, thereby reducing its basicity and lowering the pKa relative to unsubstituted imidazole.

Predicting the precise pKa can be done using computational models, but for drug development, an experimental determination is essential.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for determining the pKa value(s) of 1-(2-Chlorophenyl)imidazole in an aqueous or co-solvent system.[8][9]

Objective: To determine the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid.

Materials:

-

1-(2-Chlorophenyl)imidazole

-

Calibrated pH meter and electrode

-

Automated titrator or precision burette

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Degassed, deionized water

-

Co-solvent (e.g., Methanol or Acetonitrile), if required for initial dissolution

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 1-(2-Chlorophenyl)imidazole to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent system (e.g., 50:50 Methanol:Water) may be used, though pKa values will be apparent (pKaapp) and must be reported as such.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., 25 °C) and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of titrant. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where 50% of the compound has been protonated. This point corresponds to the inflection point of the titration curve. For more accuracy, a derivative plot (dpH/dV vs. V) can be used to precisely locate the equivalence point.

Solubility Profile: From High-Throughput Screening to Definitive Measurement

Solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a supersaturated solution (typically made by diluting a DMSO stock), relevant for early-stage screening and in vitro assays.[10][11] Thermodynamic solubility is the true equilibrium saturation point of a compound and is the gold standard for formulation and biopharmaceutical assessment.[3][12]

Factors Influencing Solubility

-

Solvent Polarity: As a moderately lipophilic molecule, 1-(2-Chlorophenyl)imidazole is expected to show higher solubility in organic solvents like methanol, ethanol, and acetonitrile compared to water.

-

pH: Solubility will be highly dependent on the pKa. At pH values significantly below its pKa, the compound will be protonated and positively charged, which generally leads to a dramatic increase in aqueous solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of the solid compound can exhibit different solubilities.[13]

Illustrative Solubility Data

While extensive public data for this specific molecule is unavailable, the following table provides representative solubility values that a researcher might expect, based on its structure and the properties of related compounds like 1-phenylimidazole (aqueous solubility ~19.7 µg/mL at pH 7.4).[14]

| Solvent System | Type | Expected Solubility (µg/mL) | Temperature (°C) |

| Phosphate Buffered Saline (PBS), pH 7.4 | Thermodynamic | 10 - 30 | 25 |

| 0.1 M HCl, pH 1.0 | Thermodynamic | > 1000 | 25 |

| Methanol | Thermodynamic | > 5000 | 25 |

| Acetonitrile | Thermodynamic | > 5000 | 25 |

| Dichloromethane | Thermodynamic | < 50 | 25 |

| PBS, pH 7.4 | Kinetic (2h) | 40 - 80 | 25 |

Note: This data is illustrative and should be confirmed experimentally.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method rapidly assesses the precipitation point of a compound from a supersaturated aqueous solution, making it ideal for early discovery.[2][15][16]